![molecular formula C15H9N3O2S B2589285 N-(naphtho[1,2-d]thiazol-2-yl)isoxazole-5-carboxamide CAS No. 941868-77-5](/img/structure/B2589285.png)
N-(naphtho[1,2-d]thiazol-2-yl)isoxazole-5-carboxamide
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Overview
Description
Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . They are members of the azole heterocycles, which also include imidazoles and oxazoles . Thiazoles are found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antimicrobial Activity
Thiazoles, which are part of the compound’s structure, have been found to exhibit antimicrobial activity . For instance, a compound with a 3,4-dimethoxyphenyl moiety at the fourth position of the thiazole ring has shown potent inhibitory activity, equivalent to that of the standard drug vancomycin .
Antifungal Activity
Thiazoles are also known for their antifungal properties . This suggests that our compound could potentially be used in the development of new antifungal medications.
Anti-inflammatory Activity
Thiazole derivatives have been reported to possess anti-inflammatory activity . This could make our compound a candidate for research in the treatment of inflammatory diseases.
Antitumor and Cytotoxic Activity
Thiazole derivatives have shown antitumor and cytotoxic activities . A series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent effects on a prostate cancer .
Antidiabetic Activity
Thiazole derivatives have been evaluated for their antidiabetic activity . This suggests that our compound could potentially be used in the development of new antidiabetic medications.
Antioxidant Activity
Thiazoles have been found to exhibit antioxidant activity . This could make our compound a candidate for research in the treatment of diseases caused by oxidative stress.
Future Directions
Thiazoles have diverse biological activities and have been the subject of much research in medicinal chemistry . Future research may focus on synthesizing new thiazole derivatives and evaluating their biological activities. The design and structure-activity relationship of bioactive molecules could be a key area of focus .
Mechanism of Action
It’s worth noting that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . The exact mechanisms of action can vary widely depending on the specific compound and its molecular structure.
properties
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-yl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O2S/c19-14(11-7-8-16-20-11)18-15-17-13-10-4-2-1-3-9(10)5-6-12(13)21-15/h1-8H,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CELAQARCZXDOID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(S3)NC(=O)C4=CC=NO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(naphtho[1,2-d]thiazol-2-yl)isoxazole-5-carboxamide |
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